molecular formula C13H22N2O B1419008 N-(oxan-4-yl)-1-(prop-2-yn-1-yl)piperidin-4-amine CAS No. 1157186-21-4

N-(oxan-4-yl)-1-(prop-2-yn-1-yl)piperidin-4-amine

Cat. No.: B1419008
CAS No.: 1157186-21-4
M. Wt: 222.33 g/mol
InChI Key: ZXSMKOFWOUVRKX-UHFFFAOYSA-N
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Description

N-(oxan-4-yl)-1-(prop-2-yn-1-yl)piperidin-4-amine is a useful research compound. Its molecular formula is C13H22N2O and its molecular weight is 222.33 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-(oxan-4-yl)-1-prop-2-ynylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-2-7-15-8-3-12(4-9-15)14-13-5-10-16-11-6-13/h1,12-14H,3-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSMKOFWOUVRKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)NC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(oxan-4-yl)-1-(prop-2-yn-1-yl)piperidin-4-amine is a chemical compound with the molecular formula C13H22N2O and a molecular weight of 222.33 g/mol. It is identified by the CAS number 1157186-21-4. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.

Research indicates that compounds similar to this compound can exhibit significant biological activity through various mechanisms, including:

  • Kinase Inhibition : Certain derivatives have been shown to inhibit key kinases involved in cancer progression, such as VEGFR, ERK, and Abl kinases. These targets are crucial for angiogenesis and cell proliferation in tumors .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study on related piperidine derivatives demonstrated their potential as multitarget inhibitors against cancer cell lines. For instance, a compound structurally related to this compound showed an IC50 value of 11.3 μM against HepG2 liver cancer cells, indicating effective anti-proliferative properties .
    • Another derivative exhibited an IC50 of 4.5 μM against K562 cells, which are known for their hyperactivity in the aforementioned kinases .
  • Molecular Docking Studies :
    • Molecular docking analyses have revealed that these compounds can effectively bind to the active sites of VEGFR, ERK, and Abl kinases, suggesting a collaborative mechanism that enhances their biological activity against cancer .

Data Table of Biological Activities

Compound NameTarget KinasesIC50 (μM)Cell LineReference
NEPTVEGFR, ERK, Abl11.3HepG2
NEPT DerivativeVEGFR, ERK, Abl4.5K562

Structural Characteristics

The structural features of this compound contribute to its biological activity:

Chemical Structure

The compound consists of a piperidine ring substituted with an oxane group and a propyne moiety. This unique structure allows for interactions with biological targets that are critical in various signaling pathways.

The compound has a minimum purity of 95% and is typically stored at room temperature. Its physicochemical properties make it suitable for further modifications aimed at enhancing its biological efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.